REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]([C:9]([O:20][Si](C)(C)C)([C:14]#[C:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:10][CH:11]([CH3:13])[CH3:12])#[N:8].O.[OH-].[Na+]>C(OCC)C>[CH2:10]([C:9]([OH:20])([C:14]#[C:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:7][NH2:8])[CH:11]([CH3:13])[CH3:12] |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(CC(C)C)(C#CCCCC)O[Si](C)(C)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is reduced to 0° C
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted repeatedly with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
the organic phase is extracted with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the combined organic phases are washed to neutrality
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C(CN)(C#CCCCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.8 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |